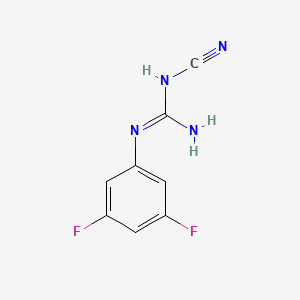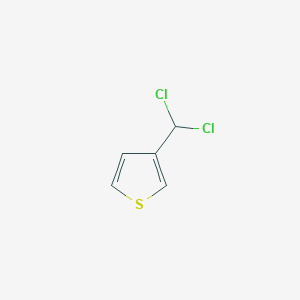
3-(dichloromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dichloromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a dichloromethyl group at the third position. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of the dichloromethyl group introduces unique chemical properties and reactivity to the thiophene ring, making this compound an interesting compound for various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)thiophene can be achieved through several methods. One common approach involves the chlorination of 3-methylthiophene using chlorine gas or a chlorinating agent such as sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Another method involves the use of a Vilsmeier-Haack reaction, where 3-thiophenecarboxaldehyde is treated with a chlorinating agent such as phosphorus oxychloride and dimethylformamide. This reaction leads to the formation of the dichloromethyl group at the third position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorine gas or sulfuryl chloride. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid or an aldehyde derivative.
Reduction: Reduction of the dichloromethyl group can yield a methylthiophene derivative.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)thiophene or 3-(formyl)thiophene.
Reduction: Formation of 3-methylthiophene.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dichloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for functionalized thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(dichloromethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dichloromethyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: Lacks the dichloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)thiophene: Contains a single chlorine atom, leading to different chemical properties.
3-(Bromomethyl)thiophene:
Uniqueness
3-(Dichloromethyl)thiophene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and material science.
Properties
Molecular Formula |
C5H4Cl2S |
|---|---|
Molecular Weight |
167.06 g/mol |
IUPAC Name |
3-(dichloromethyl)thiophene |
InChI |
InChI=1S/C5H4Cl2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |
InChI Key |
NYTVKFHUEKVQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


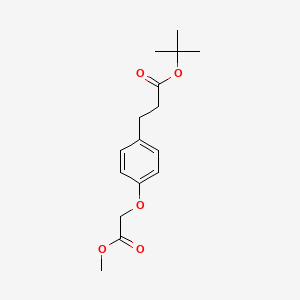
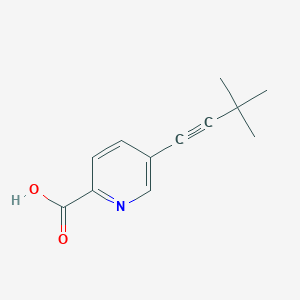
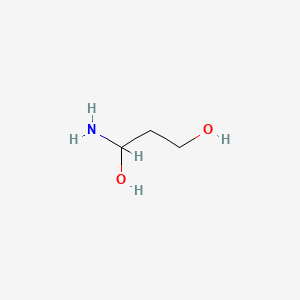
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)

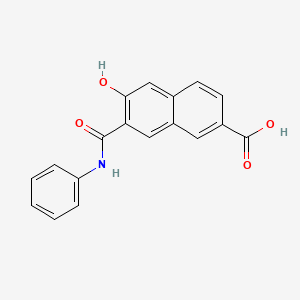
![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)
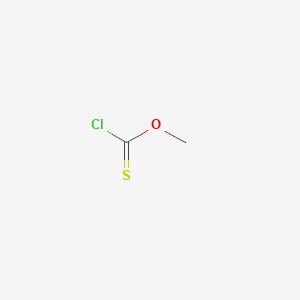
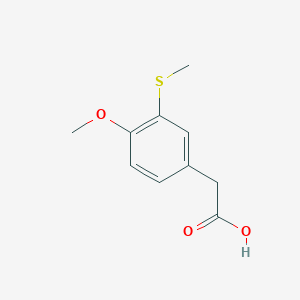
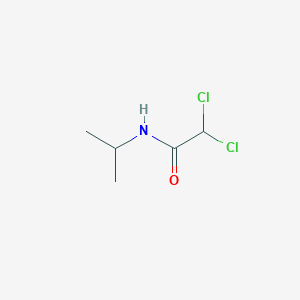
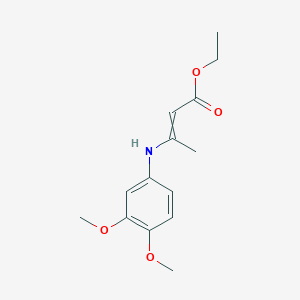
![Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8521193.png)
